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Compound of Interest

Compound Name:
2-(1H-indol-3-yl)-2-methylpropan-

1-amine

Cat. No.: B168590 Get Quote

Disclaimer: Due to the limited availability of published experimental data on 2-(1H-indol-3-
yl)-2-methylpropan-1-amine, this guide provides a comprehensive analysis of its close

structural analog, N,N-Dimethyltryptamine (DMT). The information presented below is intended

to serve as a comparative reference for researchers, scientists, and drug development

professionals, highlighting the established mechanism of action and experimental validation for

a well-studied tryptamine.

Introduction to N,N-Dimethyltryptamine (DMT)
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many

plants and animals.[1] It is a classic serotonergic hallucinogen, and its mechanism of action

has been the subject of extensive research. This guide will delve into the pharmacodynamics of

DMT, presenting key experimental findings and methodologies used to elucidate its interaction

with various receptor systems.

Data Presentation: Quantitative Analysis of DMT
Receptor Interactions
The following tables summarize the receptor binding affinities and functional activity of DMT,

providing a quantitative basis for understanding its mechanism of action.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of DMT

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b168590?utm_src=pdf-interest
https://www.benchchem.com/product/b168590?utm_src=pdf-body
https://www.benchchem.com/product/b168590?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimethyltryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor/Transporter
N,N-Dimethyltryptamine
(DMT) (Kᵢ, nM)

Key Observations

Serotonin Receptors

5-HT₁ₐ 6.5 - 2100[2][3]

DMT exhibits a variable but

distinct affinity for the 5-HT₁ₐ

receptor.[3]

5-HT₁ₒ Inactive

5-HT₂ₐ 39 - 1200[2][3]

DMT shows moderate affinity

for the key psychedelic

receptor, 5-HT₂ₐ.[3]

5-HT₂ₒ 49[3]

DMT displays a higher affinity

for the 5-HT₂C subtype

compared to other serotonin

receptors.[3]

5-HT₂ₒ 190 - 2100[3]

DMT's affinity for 5-HT₂B is

generally lower than for 5-

HT₂ₐ.[3]

Other Receptors

Sigma-1 148[3]

DMT is a known ligand at the

Sigma-1 receptor, a chaperone

protein implicated in

neuroplasticity.[3]

Transporters

SERT (Serotonin Transporter) 1,210[3]

DMT shows weak affinity for

the serotonin transporter,

suggesting a limited role as a

reuptake inhibitor.[3]

Table 2: Effective Dosages of DMT by Route of Administration

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5048497/
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048497/
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/pdf/Tryptamine_vs_DMT_A_Comparative_Analysis_of_Receptor_Interaction_Profiles.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Route of
Administration

Threshold
Dose

Full Effects
Dose

Onset of
Action

Duration of
Action

Intravenous (IV) 15 mg[1] 30 mg[1] 2 - 5 minutes[4] Up to 1 hour[1]

Intramuscular

(IM)
30 mg[1] 50 - 100 mg[1] 2 - 5 minutes[4]

30 - 60

minutes[4]

Smoked/Vaporiz

ed
~15-20 mg

40 - 50 mg (up to

100 mg)[1][4][5]

10 - 15

seconds[1]

< 30 minutes[2]

[4]

Oral (with MAOI)
20 - 30 mg

DMT[1]

35 - 40 mg

DMT[1]
Within 1 hour[1] 4 - 6 hours[1]

Signaling Pathways and Mechanism of Action
DMT's primary mechanism of action involves its interaction with serotonin receptors,

particularly the 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects.[1] It acts

as a non-selective agonist at most serotonin receptors.[5]
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DMT primary signaling pathway via the 5-HT2A receptor.

Experimental Protocols
The validation of DMT's mechanism of action relies on a variety of in vitro and in vivo

experimental techniques.

Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of DMT for various receptors.
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Methodology:

Preparation of Receptor Source: Cell membranes from cell lines (e.g., HEK293) genetically

engineered to express a specific human receptor (e.g., 5-HT₂ₐ) are prepared.

Radioligand: A radioactively labeled ligand with known high affinity for the target receptor

(e.g., [³H]ketanserin for 5-HT₂ₐ) is used.[3]

Competition Binding: The cell membranes are incubated with a fixed concentration of the

radioligand and varying concentrations of the unlabeled test compound (DMT).

Detection: The amount of radioligand bound to the receptors is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the

inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
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Workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Imaging)
Objective: To determine the functional activity (e.g., agonism, antagonism) of DMT at a specific

receptor.

Methodology:
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Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are loaded with a

calcium-sensitive fluorescent dye.

Compound Application: The cells are exposed to varying concentrations of DMT.

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence

microscope or plate reader.

Data Analysis: The dose-response curve is plotted to determine the EC₅₀ (half-maximal

effective concentration) and the maximum efficacy of the compound.

Metabolism of DMT
DMT is rapidly metabolized in the body, primarily by the enzyme monoamine oxidase A (MAO-

A).[1] This is why DMT is not orally active unless it is co-administered with a MAO inhibitor

(MAOI).[1][6][7]
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Primary metabolic pathway of DMT.

Comparison with Other Tryptamines
The psychedelic effects of DMT are shared by other tryptamine derivatives, such as psilocybin

and 5-MeO-DMT. However, the subjective experiences, duration of action, and potency can
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vary significantly, largely due to differences in their receptor binding profiles and metabolism.

For instance, while DMT has a rapid onset and short duration, psilocybin (which is metabolized

to psilocin) has a longer duration of action.

Conclusion
The mechanism of action of N,N-Dimethyltryptamine is primarily attributed to its agonist activity

at serotonin receptors, with the 5-HT₂ₐ receptor playing a crucial role in its psychedelic effects.

This has been validated through extensive experimental studies, including radioligand binding

assays and functional assays. While no specific data is publicly available for 2-(1H-indol-3-
yl)-2-methylpropan-1-amine, the detailed understanding of its close analog, DMT, provides a

valuable framework for predicting its potential pharmacological properties and for designing

future experimental investigations. Researchers interested in this novel compound are

encouraged to perform similar experimental validations to elucidate its specific mechanism of

action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indol-3-yl-2-methylpropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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